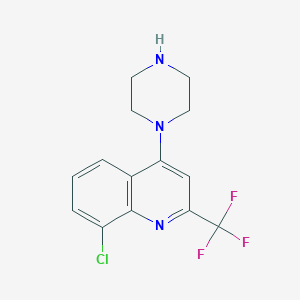

8-氯-4-哌嗪-1-基-2-(三氟甲基)喹啉

描述

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties

科学研究应用

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs for treating diseases like cancer and malaria.

Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

作用机制

Target of Action

Quinoline derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Mode of Action

Quinoline compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some quinoline derivatives inhibit the growth of bacteria and Mycobacterium tuberculosis .

Biochemical Pathways

Quinoline compounds are known to interfere with various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

Quinoline compounds generally have good bioavailability due to their ability to permeate bacterial cells .

Result of Action

Quinoline compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Action Environment

The action of quinoline compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline interacts with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively halts bacterial growth and proliferation.

Cellular Effects

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts cell membrane integrity and inhibits DNA replication, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline involves several key interactions at the molecular level. The compound binds to the active sites of enoyl-ACP reductase, DNA gyrase, and topoisomerase IV, inhibiting their enzymatic activities . This binding disrupts the normal functioning of these enzymes, leading to the inhibition of fatty acid synthesis and DNA replication in bacteria. In mammalian cells, 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can activate caspase enzymes, leading to apoptosis . The compound also interacts with various signaling molecules, modulating cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased apoptosis and altered gene expression .

Dosage Effects in Animal Models

The effects of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, the compound exhibits antibacterial and anticancer activities with minimal toxicity . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .

Transport and Distribution

The transport and distribution of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can permeate cell membranes due to its lipophilic nature, allowing it to accumulate in different cellular compartments . Transporters such as P-glycoprotein can influence the compound’s distribution by facilitating its efflux from cells . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, the compound’s localization to mitochondria can promote apoptosis by inducing mitochondrial membrane permeabilization and cytochrome c release . Similarly, its presence in the nucleus can modulate gene expression by interacting with transcription factors and DNA .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline typically involves the following steps:

Aromatic Nucleophilic Substitution: The starting material, 8-chloroquinoline, undergoes nucleophilic substitution with piperazine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .

化学反应分析

Types of Reactions

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

相似化合物的比较

Similar Compounds

Chloroquine: An antimalarial drug with a similar quinoline structure.

Piperaquine: Another antimalarial compound with a piperazine moiety.

Quinoline Derivatives: Various quinoline derivatives with different substituents and biological activities.

Uniqueness

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is unique due to its trifluoromethyl group, which enhances its biological activity and stability compared to other quinoline derivatives . This makes it a valuable compound for drug development and other scientific research applications.

生物活性

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS No. 401567-90-6) is a heterocyclic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The trifluoromethyl group in its structure enhances its biological activity and stability compared to other quinoline derivatives.

The molecular formula of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is C14H13ClF3N3, with a molecular weight of 315.72 g/mol. The presence of the piperazine moiety contributes to its pharmacological profile, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with several key enzymes and proteins:

- Enoyl-ACP Reductase Inhibition : It inhibits enoyl-acyl carrier protein (ACP) reductase, an enzyme crucial for fatty acid synthesis in bacteria, leading to disrupted membrane integrity and cell death.

- DNA Gyrase and Topoisomerase IV : The compound also binds to DNA gyrase and topoisomerase IV, inhibiting their activities which are vital for bacterial DNA replication.

These mechanisms suggest that 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline may exhibit antibacterial properties alongside potential antitumor effects.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity against various pathogens. For instance, studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

Anticancer Activity

The compound's anticancer properties are under investigation, with preliminary findings suggesting efficacy against various cancer cell lines. It has been shown to induce apoptosis in neuroblastoma cells and modulate cell cycle progression in glioma cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing promising results comparable to first-line antitubercular drugs .

- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity in liver cancer models, indicating its potential as a therapeutic agent in oncology .

属性

IUPAC Name |

8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMHFWBDILTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203025 | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-90-6 | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。